Metabolic Stability: 11-Fold Improvement in Human Liver Microsome Intrinsic Clearance for the 3-Azabicyclo[3.1.1]heptane Scaffold vs. Pyridine
In a direct head-to-head comparison, the 3-azabicyclo[3.1.1]heptane-containing Rupatadine analog (compound 52) demonstrated dramatically improved metabolic stability relative to the parent drug Rupatadine, which contains a pyridine ring. The intrinsic clearance (CLint) in human liver microsomes was reduced approximately 11-fold, and the half-life was extended by more than 10-fold [1]. This scaffold-level differentiation is directly relevant to CAS 2098102-88-4, as the 3-azabicyclo[3.1.1]heptane core is the pharmacophoric element responsible for this metabolic stability advantage.
| Evidence Dimension | Metabolic stability in human liver microsomes |
|---|---|
| Target Compound Data | CLint = 47 μL/min/mg; t1/2 = 35.7 min (Rupatadine analog 52 containing 3-azabicyclo[3.1.1]heptane core) |
| Comparator Or Baseline | CLint = 517 μL/min/mg; t1/2 = 3.2 min (Rupatadine, containing pyridine ring) |
| Quantified Difference | ~11-fold reduction in CLint; ~11.2-fold increase in t1/2 |
| Conditions | Human liver microsome assay; compounds tested as free bases |
Why This Matters
This 11-fold metabolic stability advantage is a critical differentiator for scientific selection when the 3-azabicyclo[3.1.1]heptane scaffold is used as a pyridine replacement, directly impacting the potential for improved pharmacokinetic profiles in lead optimization.
- [1] Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova IV, Rzepa HS, Mykhailiuk PK. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed. 2023;62(39):e202304246. doi:10.1002/anie.202304246 View Source
